molecular formula C14H13NO6S2 B11264642 Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B11264642
M. Wt: 355.4 g/mol
InChI Key: OEECHWJWJGGXRJ-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with a sulfamoyl group and a methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with a sulfonamide derivative under specific conditions to introduce the sulfamoyl group. The methoxycarbonylphenyl group is then added through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and sulfamoyl groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the methoxycarbonylphenyl group, resulting in different chemical and biological properties.

    Methyl 3-{[4-(carboxymethyl)phenyl]sulfamoyl}thiophene-2-carboxylate: Contains a carboxymethyl group instead of a methoxycarbonyl group, affecting its reactivity and applications.

Uniqueness

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various research and industrial applications.

Biological Activity

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14_{14}H13_{13}N O6_6S2_2
  • Molecular Weight : 355.3861 g/mol
  • CAS Number : 941181-41-5

The structure includes a thiophene ring, a sulfamoyl group, and a methoxycarbonyl-substituted phenyl moiety, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of Thiophene Derivatives : Utilizing methods such as the Vilsmeier-Haack reaction to create substituted thiophene esters.
  • Sulfamoylation : Introducing the sulfamoyl group to the thiophene derivative.
  • Carboxylation : Adding the carboxylate group to finalize the structure.

These synthetic routes have been optimized for yield and purity through advanced techniques like microwave-assisted synthesis .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Bacillus subtilis14

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using human prostate cancer cell lines (PC-3) revealed that it inhibits cell proliferation effectively.

  • IC50_{50} values were determined through MTT assays:
Compound Concentration (µM) Cell Viability (%)
0.190
170
1040
5015

These results indicate a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity against cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : By interfering with the replication process in bacterial cells.
  • Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways in malignant cells.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that compounds with similar structural motifs exhibited enhanced antibacterial activity compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on prostate cancer cell lines, researchers found that this compound significantly reduced cell viability at concentrations above 10 µM. This study supports its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H13NO6S2/c1-20-13(16)9-3-5-10(6-4-9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3

InChI Key

OEECHWJWJGGXRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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